molecular formula C7H16Cl2N2O B1400758 (R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride CAS No. 1126432-04-9

(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride

Katalognummer: B1400758
CAS-Nummer: 1126432-04-9
Molekulargewicht: 215.12 g/mol
InChI-Schlüssel: NTFPIALZQJURCZ-XCUBXKJBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride (CAS: 1126432-04-9) is a bicyclic heterocyclic compound featuring a pyrazine-oxazine fused ring system. Its molecular formula is C₇H₁₆Cl₂N₂O, with a molecular weight of 215.12 g/mol . This compound is the R-enantiomer of the octahydropyrazino-oxazine scaffold and is stabilized as a dihydrochloride salt for enhanced solubility and stability. It is stored under inert conditions at 2–8°C to prevent degradation .

Key applications include its role as a pharmacophore in ROMK (renal outer medullary potassium channel) inhibitors, where it demonstrates improved selectivity over hERG (human ether-à-go-go-related gene) channels, mitigating cardiovascular risks such as QTc prolongation .

Eigenschaften

IUPAC Name

(9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFPIALZQJURCZ-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOCC2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCOC[C@H]2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride typically involves multicomponent reactions and cyclization reactions. One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of a catalyst to form the oxazine ring . Another approach involves the use of α,β-unsaturated imines and acetylenedicarboxylates, which react efficiently with arylaldehyde dipolarphiles in a (4+2) annulation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Stability and Degradation Pathways

The dihydrochloride form exhibits high stability under physiological conditions (pH 4–7). Degradation occurs via:

  • Hydrolysis : Prolonged exposure to aqueous base (pH >10) cleaves the oxazine ring, yielding piperazine fragments .

  • Oxidation : Strong oxidants (e.g., KMnO₄) convert the bridgehead nitrogen to a nitro group .

Critical Note : Stereochemical integrity is maintained under standard storage conditions (−20°C, anhydrous) .

Role in Patent Literature

This compound is featured in WO2023016521A1 and WO2013188856A1 as a key intermediate for:

  • Triazole-based kinase inhibitors : Coupling with triazole carboxylates via EDC/HOBt-mediated amidation .

  • SYK inhibitors : Functionalization at C3 for immunomodulatory applications .

Comparative Reactivity with Stereoisomers

The (R)-enantiomer shows distinct pharmacological profiles vs. the (S)-form:

Table 3: Stereoisomer Comparison

Property(R)-Isomer(S)-Isomer
LogP (calculated)−0.82−0.79
Aqueous solubility12 mg/mL9 mg/mL
CNS penetration (mice)HighModerate

Data suggest the (R)-configuration enhances blood-brain barrier permeability .

This compound’s reactivity profile underscores its versatility in drug discovery, particularly for CNS disorders. Future research directions include exploring its utility in peptide mimetics and covalent inhibitor design.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Preliminary studies indicate that (R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride may exhibit a range of biological activities:

  • ROMK Channel Inhibition : The compound has been identified as a selective inhibitor of the ROMK (Kir1.1) channel. This inhibition could be beneficial in treating conditions like hypertension and heart failure by promoting diuresis and natriuresis .
  • Potential Therapeutic Uses :
    • Cardiovascular diseases
    • Chronic kidney disease
    • Conditions associated with excessive salt and water retention

Case Study 1: ROMK Channel Inhibition

One significant study demonstrated that compounds similar to this compound effectively inhibited the ROMK channel in vitro. This inhibition was assessed through electrophysiological assays, indicating potential for developing new diuretic agents .

Case Study 2: Pharmacological Profiling

Research has shown that the unique stereochemistry of this compound results in distinct pharmacological profiles compared to its enantiomers. Such differences can lead to varying efficacy in therapeutic applications, emphasizing the importance of stereochemistry in drug development .

Wirkmechanismus

The mechanism of action of ®-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Stereoisomers: (S)-Enantiomer and Racemic Forms

Property (R)-Enantiomer (S)-Enantiomer Racemic Mixture
CAS Number 1126432-04-9 1089280-14-7 1257998-65-4
Molecular Formula C₇H₁₆Cl₂N₂O C₇H₁₆Cl₂N₂O C₇H₁₆Cl₂N₂O
Purity 95–98% 95% 99% (industrial grade)
Storage Inert atmosphere, 2–8°C Room temperature, inert atmosphere Inert atmosphere, 2–8°C
Pharmacological Selectivity High ROMK/hERG selectivity Not explicitly reported Intermediate selectivity

The (S)-enantiomer (CAS: 1089280-14-7) shares identical molecular weight and formula but differs in stereochemical configuration. Both enantiomers exhibit similar hazard profiles (e.g., H302, H315 warnings) .

Structural Analogues with High Similarity

A. (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine
  • CAS : 1089759-42-1
  • Molecular Formula : C₇H₁₄N₂O
  • Similarity Score : 0.97
  • Key Difference : Lacks the dihydrochloride salt, reducing solubility. Used as an intermediate in synthesis .
B. Octahydropyrazino[2,1-c][1,4]oxazine (Non-Salt Form)
  • CAS : 141108-65-8
  • Molecular Weight : 142.20 g/mol
  • Applications : Precursor for salt forms; lower stability under ambient conditions .
C. (1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
  • CAS : N/A (Similarity: 0.97 )
  • Key Feature : A structurally related bicyclic amine with a methyl substituent, altering steric and electronic properties.

Pharmacological Comparison: ROMK Inhibitors

Compound ROMK IC₅₀ hERG IC₅₀ QTc Prolongation (In Vivo)
(R)-Enantiomer 12 nM >30 µM No
Acyl Piperazine Analogs 50 nM 5 µM Yes

The (R)-enantiomer outperforms earlier acyl piperazine derivatives in both potency and safety, achieving >2,500-fold selectivity for ROMK over hERG . This is attributed to its rigid bicyclic scaffold, which optimizes target binding while minimizing off-target interactions.

Biologische Aktivität

(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride is a compound with significant potential in biomedical research. Its unique fused ring structure enables a variety of biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₇H₁₄N₂O·2ClH
  • Molecular Weight : 215.12 g/mol
  • CAS Number : 1126432-04-9

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the body. Research indicates that it may inhibit certain enzymes and modulate signaling pathways critical for cell survival and proliferation. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting topoisomerase II, which are essential for DNA replication and repair.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The compound's structure allows it to penetrate microbial membranes effectively, disrupting cellular functions.

Pathogen Activity Reference
Staphylococcus aureusInhibitory effects observed
Escherichia coliModerate antibacterial activity
Candida albicansFungicidal properties noted

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy. It has been evaluated for its ability to inhibit tumor growth in various cancer models.

Cancer Type Effect Study Findings
Breast CancerInduces apoptosisIn vitro studies show significant cell death in treated cells
Lung CancerReduces cell viabilityDemonstrated dose-dependent effects on cell proliferation
LeukemiaInhibits cell cycle progressionNotable G0/G1 phase arrest observed

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Breast Cancer Model : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed enhanced activity against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent.

Q & A

Q. What synthetic methodologies are recommended for the preparation of (R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization reactions using piperazine derivatives or diazepane intermediates under reflux conditions. Key steps include:

  • Nucleophilic substitution : Use Boc-protected intermediates to stabilize reactive nitrogen centers during cyclization .
  • Solvent selection : Dioxane or THF is preferred for reflux conditions (105–110°C, 6–10 hours) to promote ring closure .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane) followed by hydrochloride salt precipitation improves purity (>95%) .

Q. How can researchers validate the structural identity and enantiomeric purity of this compound?

Methodological Answer:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to confirm the fused pyrazino-oxazine ring system and stereochemistry .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with a mobile phase of hexane/isopropanol to resolve (R)- and (S)-enantiomers .
  • LC-MS : Monitor molecular ion peaks (e.g., m/z 242.31 for the free base) and isotopic patterns to confirm stoichiometry .

Q. What analytical techniques are critical for assessing purity and detecting impurities?

Methodological Answer:

  • TLC and HPLC : Employ silica-gel TLC (ethyl acetate/methanol) and reverse-phase HPLC (C18 column, acetonitrile/water) to detect impurities ≤2% .
  • Elemental analysis : Verify Cl^- content (theoretical: ~22.3% for dihydrochloride) to confirm salt stoichiometry .
  • Karl Fischer titration : Measure residual water content, critical for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How can enantiomeric purity impact biological activity, and what methods mitigate racemization during storage?

Methodological Answer:

  • Activity correlation : Compare in vitro assays (e.g., enzyme inhibition) using pure (R)-enantiomer vs. racemic mixtures to identify stereospecific effects .
  • Storage optimization : Store lyophilized powder in desiccated, airtight containers at −20°C to minimize hydrolysis-induced racemization .
  • Stability testing : Use accelerated aging studies (40°C/75% RH for 6 months) with chiral HPLC monitoring to track enantiomeric excess (ee) degradation .

Q. What experimental designs resolve contradictions between in vitro and in vivo pharmacokinetic data?

Methodological Answer:

  • Metabolic profiling : Incubate the compound with liver microsomes to identify active metabolites that may explain in vivo efficacy discrepancies .
  • Protein binding assays : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess bioavailability differences .
  • Dosing regimens : Adjust in vivo studies to account for species-specific clearance rates (e.g., higher mg/kg doses in rodents vs. primates) .

Q. How should researchers design stability studies to elucidate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions .
  • Degradant identification : Use high-resolution LC-MS/MS to characterize breakdown products (e.g., ring-opened intermediates or dehydrochlorinated species) .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on degradation rates at elevated temperatures .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solvent screening : Test solubility in DMSO (polar aprotic) vs. chloroform (nonpolar) with sonication (30 minutes) and centrifugation .
  • Counterion effects : Compare hydrochloride salt solubility with free base forms, as Cl^- can enhance aqueous solubility but reduce lipid membrane permeability .

Q. What strategies reconcile discrepancies in reported biological target affinities?

Methodological Answer:

  • Assay standardization : Use FRET-based or radioligand binding assays with consistent ATP concentrations (e.g., 1 mM for kinase studies) .
  • Negative controls : Include structurally related but inactive analogs (e.g., (S)-enantiomer) to validate target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
Reactant of Route 2
(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.